molecular formula C9H11NO3 B1580564 2-Isopropyl-4-nitrophenol CAS No. 60515-72-2

2-Isopropyl-4-nitrophenol

Cat. No. B1580564
Key on ui cas rn: 60515-72-2
M. Wt: 181.19 g/mol
InChI Key: YVSKFUMSIJTGTO-UHFFFAOYSA-N
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Patent
US07776872B2

Procedure details

2-Isopropyl-4-nitrophenol (4.7 g, 26 mmol) was dissolved in 100 mL of acetone, and 5.4 g (39 mmol) of K2CO3 was added, followed by 14.8 g (6.5 mL, 104 mmol) of iodomethane. The reaction flask was capped and the mixture was stirred at room temperature for 17 hours. The mixture was concentrated under reduced pressure, diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to afford 4.53 g of 3-isopropyl-4-methoxynitrobenzene.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[OH:13])([CH3:3])[CH3:2].[C:14]([O-])([O-])=O.[K+].[K+].IC>CC(C)=O>[CH:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[O:13][CH3:14])([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
6.5 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was capped
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=CC1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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